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Cat. No.: B1292693

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a
versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and
materials science. Its unique substitution pattern, featuring two fluorine atoms and an iodine
atom on the benzene ring, imparts distinct chemical properties that are advantageous for the
synthesis of complex molecules. The presence of the aldehyde functional group allows for a
wide range of chemical transformations, while the iodo- and fluoro-substituents provide sites for
cross-coupling reactions and can influence the biological activity and pharmacokinetic
properties of derivative compounds. This technical guide provides a comprehensive review of
the synthesis, properties, and applications of 2,3-Difluoro-4-iodobenzaldehyde, with a focus
on experimental details and its role in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Difluoro-4-iodobenzaldehyde is
presented in the table below. These properties are essential for its handling, reaction setup,
and purification.
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Property Value Source

CAS Number 885590-99-8 --INVALID-LINK--[1]
Molecular Formula C7HsF210 --INVALID-LINK--[1]
Molecular Weight 268.00 g/mol --INVALID-LINK--[1]

Note: Experimental data on properties such as melting point, boiling point, and solubility are not

readily available in the reviewed literature.

Synthesis of 2,3-Difluoro-4-iodobenzaldehyde

While a specific, detailed experimental protocol for the synthesis of 2,3-Difluoro-4-
iodobenzaldehyde is not extensively documented in publicly available literature, a general
synthetic strategy can be inferred from established organic chemistry principles and analogous
transformations. A plausible synthetic route would involve the formylation of a 1,2-difluoro-3-

iodobenzene precursor.

Hypothetical Synthesis Workflow:
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Caption: A potential synthetic workflow for 2,3-Difluoro-4-iodobenzaldehyde.

Spectroscopic Data

Detailed spectroscopic data such as *H NMR and 3C NMR for 2,3-Difluoro-4-
iodobenzaldehyde are not explicitly available in the reviewed scientific literature. However,
based on the structure, the following characteristic signals would be expected:

Expected 'H NMR Signals:
* Asinglet for the aldehyde proton (-CHO) in the region of 9.8-10.5 ppm.

o A complex multiplet or two distinct multiplets for the two aromatic protons, influenced by
fluorine-proton and proton-proton coupling.

Expected 3C NMR Signals:
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e Asignal for the aldehyde carbonyl carbon around 185-195 ppm.

e Aromatic carbon signals in the range of 110-160 ppm, with characteristic carbon-fluorine
coupling constants (J-coupling).

Applications in Organic Synthesis and Medicinal

Chemistry

2,3-Difluoro-4-iodobenzaldehyde is a valuable intermediate for the synthesis of more
complex molecules, primarily through reactions involving the aldehyde and iodo functionalities.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bond in 2,3-Difluoro-4-iodobenzaldehyde is particularly amenable to
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This
reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with
an organoboron compound (e.g., a boronic acid or boronic ester).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

2,3-Difluoro-4-iodobenzaldehyde

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf)) (1-5 mol%)

Base (e.g., K2COs3, Cs2C0s3, K3POa) (2-3 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:

e To a flame-dried round-bottom flask or microwave vial, add 2,3-Difluoro-4-
iodobenzaldehyde, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium catalyst to the flask.
Add the degassed solvent(s) to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the
required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water
and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Combine Reactants:
2,3-Difluoro-4-iodobenzaldehyde,
Arylboronic acid, Base

Inert Atmosphere
(Argon/Nitrogen)

'

Add Palladium Catalyst

'

Add Degassed Solvent

Heat and Stir

Reaction Monitoring
(TLC/LC-MS)

l

Work-up:
Extraction and Washing

;

Purification:
Column Chromatography

Coupled Product

Click to download full resolution via product page

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Role in PET Tracer Development

Aromatic aldehydes, particularly those containing fluorine, are important precursors in the
development of Positron Emission Tomography (PET) tracers.[2] The aldehyde group provides
a reactive handle for the introduction of a radiolabeled moiety or for coupling to a targeting
vector. The fluorine atoms can be substituted with the positron-emitting isotope 8F. The
development of novel PET tracers is crucial for advancing molecular imaging in both preclinical
research and clinical diagnostics.[3][4][5][6]

Signaling Pathway Visualization (Hypothetical)

While no specific signaling pathway has been directly linked to 2,3-Difluoro-4-
iodobenzaldehyde in the available literature, its derivatives could potentially be designed to
target various biological pathways implicated in disease. For instance, if a derivative were
synthesized to inhibit a specific kinase, it would interfere with a signaling cascade. The
following diagram illustrates a generic kinase signaling pathway that could be a target for such
a molecule.
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Caption: A generic kinase signaling pathway potentially targeted by a derivative.
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Conclusion

2,3-Difluoro-4-iodobenzaldehyde is a valuable synthetic intermediate with significant potential
in the development of novel pharmaceuticals and functional materials. Its multifunctionality
allows for diverse chemical transformations, making it an attractive starting material for creating
complex molecular architectures. Further research into its synthesis, characterization, and
applications is warranted to fully exploit its potential in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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